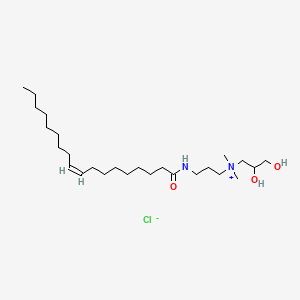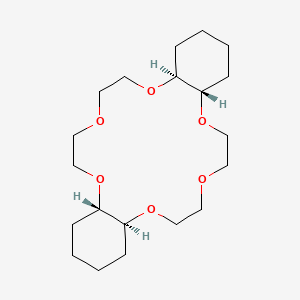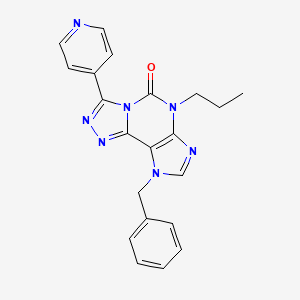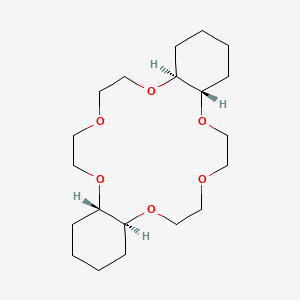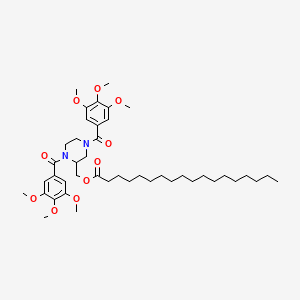
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octadecanoate: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and an octadecanoate ester, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octadecanoate typically involves multiple steps:
Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Synthesis of 1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine: The 3,4,5-trimethoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form the bis-benzoyl derivative.
Esterification: The final step involves the esterification of the bis-benzoyl piperazine with octadecanoic acid (stearic acid) using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy groups on the benzoyl rings can undergo oxidation to form corresponding quinones.
Reduction: The carbonyl groups in the benzoyl moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzoyl derivatives.
Substitution: Carboxylic acids and alcohols from ester hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octadecanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
Mecanismo De Acción
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxybenzoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The piperazine ring provides additional binding affinity and specificity, while the octadecanoate ester enhances the compound’s lipophilicity, facilitating its cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine: Lacks the octadecanoate ester, making it less lipophilic.
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide: Contains a phenylmethyl group instead of the octadecanoate ester, altering its binding properties and biological activity.
Uniqueness
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octadecanoate is unique due to its combination of a piperazine ring, trimethoxybenzoyl groups, and an octadecanoate ester. This structure provides a balance of hydrophilic and lipophilic properties, enhancing its potential as a versatile compound in various scientific and industrial applications.
Propiedades
| 129229-93-2 | |
Fórmula molecular |
C43H66N2O10 |
Peso molecular |
771.0 g/mol |
Nombre IUPAC |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C43H66N2O10/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-39(46)55-31-34-30-44(42(47)32-26-35(49-2)40(53-6)36(27-32)50-3)24-25-45(34)43(48)33-28-37(51-4)41(54-7)38(29-33)52-5/h26-29,34H,8-25,30-31H2,1-7H3 |
Clave InChI |
RIPBNIBRYTXDLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









